2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an imidazo[1,2-a]benzimidazole core with a cyclopentyl group and a trifluoromethyl-substituted phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the imidazo[1,2-a]benzimidazole core, introduction of the cyclopentyl group, and subsequent attachment of the trifluoromethyl-substituted phenylacetamide moiety. Common reagents used in these reactions include cyclopentanone, trifluoromethylbenzene, and various amines and acids under controlled conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
- 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate
Uniqueness
2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of structural features, including the imidazo[1,2-a]benzimidazole core, cyclopentyl group, and trifluoromethyl-substituted phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21F3N4O2 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-(3-cyclopentyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H21F3N4O2/c24-23(25,26)15-9-3-4-10-16(15)27-20(31)13-19-21(32)29(14-7-1-2-8-14)22-28-17-11-5-6-12-18(17)30(19)22/h3-6,9-12,14,19H,1-2,7-8,13H2,(H,27,31) |
InChI Key |
FZIQIUDFNKGGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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